molecular formula C6H4O3 B14705700 3-Hydroxycyclohexa-3,5-diene-1,2-dione CAS No. 15258-70-5

3-Hydroxycyclohexa-3,5-diene-1,2-dione

Cat. No.: B14705700
CAS No.: 15258-70-5
M. Wt: 124.09 g/mol
InChI Key: AIZOAQVBFYMLKA-UHFFFAOYSA-N
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Description

3-Hydroxycyclohexa-3,5-diene-1,2-dione (CAS 15258-70-5) is a high-purity, research-grade hydroxyquinone compound with the molecular formula C6H4O3 and a molecular weight of 124.094 g/mol . This compound, also known as 3-hydroxy-ortho-quinone, serves as a critical intermediate in several advanced research areas . In environmental chemistry, it is a key compound of interest in studies investigating the formation of toxic disinfection byproducts (DBPs), such as the highly reactive and mutagenic cis-2-butene-1,4-dial (BDA), during the chlorination of phenolic compounds in water treatment . In the biomedical field, structural analogues and derivatives of this hydroxyquinone core, such as 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione, have demonstrated significant and promising antiproliferative activities in vitro against various human cancer cell lines, including melanoma . The mechanism of action for these bioactive derivatives is often linked to pro-apoptotic activity, mediated through caspase activation and Poly (ADP-ribose) polymerase (PARP) protein cleavage, indicating their value as a scaffold for developing novel antineoplastic agents . Researchers can leverage the distinct reactivity of this ortho-quinone framework for developing new synthetic pathways and exploring mechanisms in organic and medicinal chemistry. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15258-70-5

Molecular Formula

C6H4O3

Molecular Weight

124.09 g/mol

IUPAC Name

3-hydroxycyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C6H4O3/c7-4-2-1-3-5(8)6(4)9/h1-3,7H

InChI Key

AIZOAQVBFYMLKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=O)C(=C1)O

Origin of Product

United States

Contextualization Within Cyclohexadione and Quinoid Chemical Frameworks

3-Hydroxycyclohexa-3,5-diene-1,2-dione, also known as 3-hydroxy-1,2-benzoquinone, occupies a significant position at the intersection of two important classes of organic compounds: cyclohexadiones and quinoids. Its fundamental structure consists of a six-membered ring containing two adjacent ketone functionalities, characteristic of a 1,2-cyclohexanedione, and a conjugated system of double bonds that aligns it with the quinoid family.

Quinoids are formally derived from aromatic compounds by the conversion of an even number of -CH= groups into -C(=O)- groups, resulting in a fully conjugated cyclic dione (B5365651) structure. While the parent 1,2-benzoquinone (B1198763) is a red, volatile, and relatively unstable solid, the introduction of a hydroxyl group at the 3-position significantly influences its electronic properties and reactivity. This substitution can affect the redox potential of the quinone system and introduce new possibilities for intermolecular and intramolecular interactions, such as hydrogen bonding. wikipedia.org

The cyclohexadione framework provides the foundational six-membered ring. There are three isomers of cyclohexanedione: 1,2-, 1,3-, and 1,4-cyclohexanedione. This compound is a derivative of the 1,2-isomer. The presence of the conjugated diene system and the hydroxyl group distinguishes it from simple saturated cyclohexanediones and imparts unique reactivity.

The general properties of quinones include their role as oxidizing agents and their participation in various addition reactions. mdpi.com The reactivity of hydroxyquinones, in particular, is influenced by the electron-donating nature of the hydroxyl group. This substituent can direct the regioselectivity of addition reactions and participate in the stabilization of reaction intermediates. mdpi.com

Significance in Advanced Organic Synthesis and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The vinyl protons on the cyclohexadiene ring are expected to resonate in the downfield region, typically between 6.0 and 7.5 ppm, due to the deshielding effect of the conjugated π-system and the adjacent carbonyl groups. The exact chemical shifts will be influenced by the position of the hydroxyl group. The proton attached to the carbon bearing the hydroxyl group (enolic proton) would likely appear as a singlet or a narrow multiplet, with its chemical shift being sensitive to solvent and concentration. The hydroxyl proton itself is expected to be a broad singlet, the chemical shift of which is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Vinyl H 6.0 - 7.5 d, dd, or m
Enolic H 5.5 - 6.5 s or narrow m

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the dione (B5365651) functionality are expected to have the most downfield chemical shifts, typically in the range of 180-200 ppm. The sp² hybridized carbons of the diene system, including the carbon bearing the hydroxyl group, are predicted to resonate between 100 and 150 ppm. The substituent chemical shift (SCS) effects of the hydroxyl group will cause a downfield shift for the carbon it is attached to and will influence the chemical shifts of the other carbons in the ring. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 180 - 200
C-OH 140 - 150
C=C 120 - 140

Note: Predicted values are based on substituent chemical shift effects in hydroxy-p-benzoquinones and may vary. researchgate.net

Infrared (IR) and Raman Spectroscopy Vibrational Mode Assignment

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound are expected to show characteristic absorption bands. A strong, broad absorption in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadness arising from hydrogen bonding. The C=O stretching vibrations of the dione are expected to appear as strong bands in the region of 1650-1700 cm⁻¹. The C=C stretching vibrations of the diene system will likely produce one or more bands in the 1600-1650 cm⁻¹ region. C-H stretching vibrations for the vinyl protons are anticipated just above 3000 cm⁻¹, while C-H bending vibrations would be observed at lower wavenumbers.

Raman spectroscopy, being complementary to IR, would also be useful. The C=C and C=O stretching vibrations are typically strong in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretching 3200 - 3600 (broad)
C-H (vinyl) Stretching 3000 - 3100
C=O Stretching 1650 - 1700
C=C Stretching 1600 - 1650

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy Electronic Transition Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Due to its extended conjugated system of the diene and dione functionalities, this compound is expected to absorb in the UV-Vis region. The spectrum is likely to exhibit π → π* transitions, which are typically intense, at shorter wavelengths (in the UV region). The n → π* transitions, associated with the carbonyl groups, are expected at longer wavelengths (in the visible or near-UV region) and are generally of lower intensity. The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted cyclohexa-3,5-diene-1,2-dione.

Table 4: Expected Electronic Transitions for this compound

Transition Expected λmax (nm)
π → π* 200 - 300

Note: The exact wavelengths of maximum absorption are solvent-dependent.

Mass Spectrometry (MS) Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, confirming the molecular weight of the compound. The fragmentation of quinone-like structures often involves the loss of neutral molecules such as carbon monoxide (CO) and ethene (C₂H₄). A characteristic fragmentation pathway for this compound could involve the initial loss of a CO molecule from the dione moiety, followed by subsequent fragmentation of the resulting ion. The presence of the hydroxyl group may also lead to specific fragmentation pathways, such as the loss of a water molecule under certain conditions.

Table 5: Potential Mass Spectrometry Fragments for this compound

Fragment Description
[M]⁺ Molecular ion
[M - CO]⁺ Loss of carbon monoxide
[M - 2CO]⁺ Loss of two carbon monoxide molecules

Note: The relative intensities of the fragment ions will depend on the ionization method and energy.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about the three-dimensional arrangement of atoms, the stability of the molecule, and the distribution of electrons.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a popular computational method for predicting the geometric and electronic properties of molecules. A typical DFT study on 3-Hydroxycyclohexa-3,5-diene-1,2-dione would involve optimizing the molecule's geometry to find its most stable conformation. This would yield data on bond lengths, bond angles, and dihedral angles. Furthermore, calculations of thermodynamic properties such as enthalpy of formation and Gibbs free energy would provide insights into the molecule's stability.

Despite the widespread application of DFT for similar molecules, specific studies detailing the optimized geometry and energetic properties of this compound are not found in the reviewed literature. Therefore, a data table of its computed structural parameters cannot be provided at this time.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of a molecule's electronic structure, including its molecular orbitals (e.g., HOMO and LUMO energies) and electron density distribution.

A comprehensive ab initio study would offer a detailed characterization of the electronic nature of this compound. However, dedicated research applying these high-level methods to this specific compound has not been identified in the scientific literature.

Reaction Mechanism Pathways and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying short-lived intermediates, and determining the energy barriers that control reaction rates.

Computational Elucidation of Reaction Coordinates

By mapping the potential energy surface of a reaction, computational methods can elucidate the reaction coordinate, which represents the progress of a reaction from reactants to products. This involves identifying transition states—the highest energy points along the reaction pathway—and any intermediates that may be formed.

For this compound, this could involve studying its synthesis, degradation, or its participation in biochemical pathways. However, no computational studies that specifically map out reaction coordinates involving this molecule were found.

Kinetic and Thermodynamic Profiling of Transformations

A kinetic and thermodynamic profile for reactions involving this compound would be of significant interest, but such computational studies appear to be absent from the current body of scientific literature.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

Predicted spectroscopic data for this compound would typically be presented in a table format, comparing calculated values with any available experimental data to validate the computational model. However, due to the lack of specific computational studies on this compound, such a data table cannot be generated. For instance, methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used with DFT to predict NMR chemical shifts (¹H and ¹³C). Similarly, vibrational frequencies from DFT calculations can be used to simulate and interpret infrared (IR) and Raman spectra. Predictions of electronic transitions using Time-Dependent DFT (TD-DFT) can aid in the analysis of UV-Visible spectra. Regrettably, no published studies were found that present these predicted spectroscopic parameters for this compound.

Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Chemical Shifts

The GIAO method is a widely used quantum chemical approach for the calculation of nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts. This method effectively addresses the gauge-origin problem, providing reliable predictions of chemical shifts for various nuclei, most commonly ¹H and ¹³C. The process typically involves optimizing the molecular geometry of the compound at a specific level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)) and then performing the GIAO calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, such a study would provide theoretical ¹H and ¹³C NMR chemical shifts. This data would be invaluable for confirming the compound's structure and for the unambiguous assignment of experimental NMR signals. However, no published studies containing these specific calculations for this compound could be identified.

Computational Modeling of Vibrational and Electronic Spectra

Computational methods are also instrumental in predicting vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

Vibrational Spectra: Theoretical vibrational frequencies are typically calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, performed on the optimized geometry of the molecule, yield a set of normal modes of vibration and their corresponding frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method. A detailed analysis of these calculated vibrational modes allows for the assignment of experimentally observed absorption bands in IR and Raman spectra to specific molecular motions, such as C=O stretching, C=C stretching, and O-H bending.

Electronic Spectra: The study of electronic spectra is often carried out using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the absorption wavelengths (λ_max) in a UV-Visible spectrum. The calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral absorption. Such an analysis for this compound would help in understanding its electronic structure and interpreting its UV-Vis spectrum in terms of specific electronic transitions, such as n → π* and π → π* transitions associated with its carbonyl and diene functionalities.

Despite the utility of these computational approaches, a search of the scientific literature did not yield any studies that have specifically modeled the vibrational and electronic spectra of this compound.

Synthetic Methodologies and Pathways to 3 Hydroxycyclohexa 3,5 Diene 1,2 Dione and Its Analogues

Chemical Synthesis Strategies for the Cyclohexa-3,5-diene-1,2-dione Core

The fundamental cyclohexa-3,5-diene-1,2-dione scaffold serves as the foundational structure for 3-hydroxycyclohexa-3,5-diene-1,2-dione. Synthetic strategies often focus on the construction of this core, with subsequent or tandem introduction of the hydroxyl group.

Direct and targeted synthesis of the hydroxylated diketone scaffold of this compound is a challenging endeavor due to the inherent reactivity and potential instability of o-quinones. However, specific strategies have been developed to access this valuable compound. One of the primary routes involves the selective oxidation of catechol (1,2-dihydroxybenzene) or its derivatives. researchgate.netnih.gov This approach leverages the readily available starting materials and the propensity of catechols to undergo oxidation to the corresponding o-quinones.

Various oxidizing agents can be employed for this transformation, with the choice of reagent often influencing the selectivity and yield of the desired hydroxylated product. For instance, the oxidation of substituted catechols can lead to the formation of hydroxylated quinones. uky.edu The reaction conditions, such as solvent and pH, also play a crucial role in directing the outcome of the oxidation and minimizing side reactions like polymerization or rearrangement. nih.gov

Another conceptual approach involves the functionalization of a pre-formed cyclohexa-3,5-diene-1,2-dione core. This strategy is less common for the direct synthesis of the 3-hydroxy derivative due to the challenges in achieving regioselective hydroxylation. However, related transformations, such as the synthesis of substituted cyclohexa-1,3-dione derivatives through consecutive Michael-Claisen processes, highlight the methodologies available for constructing the core ring system which could then potentially be further functionalized.

Achieving regioselectivity in the synthesis of this compound is paramount, particularly when starting from substituted precursors. The position of the hydroxyl group on the diketone ring significantly influences the compound's chemical and biological properties.

Regioselective oxidation of phenols to o-quinones can be achieved using reagents like o-iodoxybenzoic acid (IBX). nih.gov This method allows for the regioselective installation of a hydroxyl group at the ortho position of a phenol (B47542), followed by oxidation of the resulting catechol intermediate to the o-quinone. The regioselectivity is often directed by the electronic and steric properties of the substituents already present on the aromatic ring. nih.gov

Stereoselective synthesis becomes relevant when considering analogues of this compound with chiral centers. For instance, Diels-Alder reactions involving o-benzoquinones can proceed with high stereoselectivity, leading to the formation of complex polycyclic systems with well-defined stereochemistry. cdnsciencepub.comrsc.org While not a direct synthesis of the parent compound, these methods demonstrate the potential for controlling the stereochemical outcome in the synthesis of more complex derivatives. The stereoselectivity of such reactions is often governed by the facial selectivity of the diene and dienophile approach, which can be influenced by chiral auxiliaries or catalysts.

Formation as an Intermediate or Product in Organic Reactions

This compound and its analogues are frequently encountered as intermediates or products in a variety of organic reactions, most notably in oxidative transformations of phenolic compounds and rearrangement reactions.

The most direct and widely studied method for the formation of this compound is through the oxidation of substituted catechols. uky.edumarquette.edu The oxidation of catechol itself can lead to o-benzoquinone, and the presence of a hydroxyl substituent on the starting catechol can lead to the corresponding hydroxy-o-quinone. For example, the oxidation of pyrogallol (B1678534) (1,2,3-trihydroxybenzene) can yield 3-hydroxy-o-benzoquinone. uky.edu

A variety of oxidizing agents have been employed for these transformations, including chemical oxidants and enzymatic systems. nih.gov The choice of oxidant is critical for achieving the desired product and minimizing over-oxidation or degradation.

Table 1: Oxidizing Agents for the Formation of o-Quinones from Catechols
Oxidizing AgentSubstrateProductReference
Potassium ferricyanide (B76249)Catechol derivativesDiamino benzoquinones (via in situ Michael addition) orientjchem.org
o-Iodoxybenzoic acid (IBX)Electron-rich phenolso-Quinones nih.gov
Tyrosinase (enzyme)Phenols and catecholso-Quinones nih.gov

The electrochemical oxidation of substituted catechols has also been investigated, revealing that the resulting quinones can react with the starting catechol to form dimeric products, which may then polymerize. marquette.edu

Rearrangement reactions of certain phenolic substrates can also lead to the formation of the cyclohexa-3,5-diene-1,2-dione core. While specific examples leading directly to this compound are not extensively documented, related rearrangements are known. For instance, the Diels-Alder adducts of o-benzoquinones can undergo rearrangements with concomitant aromatization to yield substituted catechols. cdnsciencepub.com Although this is the reverse of the desired transformation, it highlights the chemical pathways connecting these classes of compounds. The potential for a retro-Diels-Alder reaction followed by a rearrangement of a suitably substituted precursor could conceptually lead to the target molecule.

Derivatization and Functionalization Strategies

Once formed, this compound and its analogues can undergo a variety of derivatization and functionalization reactions, owing to the presence of the reactive diketone and hydroxyl functionalities. These reactions provide access to a diverse range of more complex molecules.

One of the most common reactions of o-quinones is their participation in cycloaddition reactions, particularly the Diels-Alder reaction. cdnsciencepub.comrsc.orgias.ac.in In these reactions, the o-quinone can act as a dienophile, reacting with a conjugated diene to form a bicyclic adduct. The regioselectivity of the Diels-Alder reaction is often influenced by the electronic nature of the substituents on the quinone ring. cdnsciencepub.com For this compound, the hydroxyl group would be expected to direct the regiochemical outcome of the cycloaddition.

Table 2: Cycloaddition Reactions of o-Benzoquinones
Reaction TypeReactantProduct TypeReference
Diels-AlderAcyclic dienesBicyclic adducts (often aromatize) rsc.org
Diels-AlderElectron-rich dienesBenzodioxins ias.ac.in
[4+2] CycloadditionNorbornadienePolyalicyclic rigid structures researchgate.net

Another important functionalization strategy is the Michael addition of nucleophiles to the electron-deficient double bonds of the quinone ring. researchgate.netwikipedia.orgmasterorganicchemistry.com A variety of nucleophiles, including enolates, amines, and thiols, can add to the α,β-unsaturated ketone system of the o-quinone. In the case of this compound, the hydroxyl group and the carbonyl groups will influence the regioselectivity of the nucleophilic attack. The synthesis of substituted 1,2-benzoquinones via an oxidation-Michael addition sequence from catechols has been reported, demonstrating the utility of this approach. researchgate.net

Synthesis of Substituted this compound Analogues

The preparation of substituted this compound analogues often involves the modification of readily available starting materials, such as catechols and hydroquinones, through oxidation and subsequent substitution reactions. These methods provide access to a variety of derivatives with different substitution patterns on the cyclohexadiene ring.

A common and effective method for the synthesis of substituted 1,2-benzoquinones involves the oxidation of corresponding catechol derivatives. This transformation can be achieved using a variety of oxidizing agents. For instance, the use of potassium ferricyanide in an acetate (B1210297) buffer has been demonstrated for the one-pot synthesis of diamino-o-benzoquinone derivatives from catechols and sodium azide (B81097). This reaction proceeds through an in situ oxidation of the catechol to the corresponding o-benzoquinone, followed by a Michael addition of the azide ion and subsequent intramolecular oxidation-reduction reactions. orientjchem.org

The introduction of alkyl and aryl substituents onto the 3-hydroxy-o-benzoquinone core can be achieved through several strategies. One approach involves the direct alkylation or arylation of a protected hydroxyquinone derivative. For example, the lithium salt of lawsone (2-hydroxy-1,4-naphthoquinone), a related hydroxyquinone, can be alkylated with alkyl halides. mdpi.com While this example pertains to a naphthoquinone, similar principles can be applied to the benzoquinone series.

Another versatile method for accessing substituted hydroxyquinones is the Thiele-Winter acetoxylation of quinones, followed by hydrolysis and oxidation. This method allows for the introduction of a hydroxyl group onto a pre-existing quinone ring. mdpi.com Subsequent modifications can then be performed to introduce other substituents.

Furthermore, Friedel-Crafts type reactions can be employed to synthesize substituted hydroxynaphthoquinones, which can serve as precursors or structural analogues to the desired this compound derivatives. This involves the cyclization of an appropriate aromatic β-keto ester in the presence of a Lewis acid. mdpi.com

The synthesis of specific substituted analogues is often tailored to the desired substitution pattern and the reactivity of the starting materials. The following table summarizes some examples of synthetic methods for substituted hydroxyquinone analogues.

Starting MaterialReagents and ConditionsProductYield (%)Reference
CatecholNaN3, K3[Fe(CN)6], Acetate buffer (pH 5.0)4,5-Diamino-3-methylcyclohexa-3,5-diene-1,2-dione79 orientjchem.org
3,5-Di-tert-butylcatechol1. (CH2O)n, Et2NH; 2. Oxidation3-(RN=CH)-4,6-di-tert-butyl-o-benzoquinones- nih.gov
2,5-Dihydroxy-1,4-benzoquinoneAliphatic aldehydes, Hantzsch ester, Organocatalyst (OrgRC)2,5-Dihydroxy-3,6-dialkyl-1,4-benzoquinonesVery good to excellent rsc.org
Lawsone (2-hydroxy-1,4-naphthoquinone)LiH, DMSO, then 3,3-dimethylallyl bromide2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone30 mdpi.com

Advanced Synthetic Modifications for Complex Architectures

The this compound scaffold serves as a versatile building block for the construction of more complex molecular architectures, including those found in natural products. Advanced synthetic modifications often involve multi-step sequences that leverage the reactivity of the dione (B5365651) system, such as cycloaddition reactions and tandem processes.

Diels-Alder reactions are a powerful tool for constructing complex cyclic systems, and o-benzoquinones can participate as dienophiles. The reaction of a 3-substituted o-benzoquinone with a diene can lead to the formation of bicyclic adducts. These adducts can then undergo further transformations, such as rearrangements and subsequent cycloadditions, to build intricate polycyclic frameworks. For instance, the Diels-Alder adducts of o-benzoquinones can be aromatized to substituted catechols, which can then be re-oxidized and subjected to another Diels-Alder reaction to yield 9,10-phenanthraquinone systems.

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient strategy for building molecular complexity. An example of a tandem sequence is the [3+2] cycloaddition-elimination cascade reaction, which has been used to generate pyrrolo-[3,4-c]pyrrole-1,3-diones. researchgate.net While not directly involving this compound, this type of strategy highlights the potential for developing similar cascade reactions starting from this versatile scaffold.

The synthesis of natural products often showcases the utility of the hydroxyquinone core in constructing complex molecules. For example, the total synthesis of the natural products 3-hydroxymollugin and 3-methoxymollugin (B592909) was developed starting from 3-bromomollugin, a naphthoquinone derivative. acs.org The synthesis involved nucleophilic substitution and a surprising ring-contraction reaction. These synthetic endeavors demonstrate how the fundamental reactivity of the hydroxyquinone moiety can be harnessed to achieve the synthesis of intricate natural product architectures.

Furthermore, the development of catalytic methods, such as palladium-catalyzed cross-coupling reactions, has opened up new avenues for the functionalization of quinone systems, although specific applications to 3-hydroxy-o-benzoquinones are less commonly reported. These methods could potentially be adapted for the direct introduction of aryl, vinyl, and other groups onto the quinone ring, providing a powerful tool for the synthesis of complex analogues.

The following table provides a conceptual overview of advanced synthetic modifications and their potential applications in building complex architectures from a 3-hydroxy-o-benzoquinone core.

Reaction TypeKey TransformationPotential Application in Complex Synthesis
Diels-Alder Reaction[4+2] CycloadditionConstruction of bicyclic and polycyclic systems, synthesis of phenanthraquinones.
Tandem ReactionsMultiple bond formations in one potEfficient assembly of complex heterocyclic scaffolds.
Natural Product SynthesisMulti-step sequencesElaboration of the core structure to achieve the total synthesis of biologically active molecules.
Catalytic Cross-CouplingC-C and C-X bond formationDirect and selective introduction of various functional groups for late-stage diversification.

Reactivity Profile and Mechanistic Organic Chemistry

Redox Chemistry and Electron Transfer Processes

The redox behavior of 3-Hydroxycyclohexa-3,5-diene-1,2-dione is a key feature of its chemical personality, involving the transfer of electrons to and from the quinone system. This reactivity is central to its role in various chemical and biological processes.

Oxidative Reactions and Product Formation Pathways

The oxidation of this compound can be complex, often leading to a variety of products depending on the reaction conditions and the oxidizing agent employed. In some instances, oxidative processes can induce rearrangements, such as ring contraction. For example, the oxidation of certain substituted 2-hydroxy-1,4-benzoquinones can yield lactone derivatives. acs.org

The oxidation of catechols, which are precursors to o-quinones, can lead to the formation of the corresponding quinone. The immediate oxidation product of hydroquinone (B1673460) by the enzyme tyrosinase is proposed to be 4-hydroxy-1,2-benzoquinone, which is an isomer of the title compound and is suggested to tautomerize to the more stable 2-hydroxy-1,4-benzoquinone. nih.gov This highlights the potential for isomerization in related hydroxy-o-quinones.

Further oxidation can lead to the formation of more complex structures. For instance, the oxidation of substituted catechols can result in the formation of not only the o-quinone but also diene-dione products resulting from the addition of water. rsc.org

Table 1: Products from Oxidative Reactions of Related Hydroxyquinones
Starting MaterialOxidizing Agent/ConditionsMajor Product(s)Reference
Substituted 2-hydroxy-1,4-benzoquinonesHeating in DMSO-acetic anhydride (B1165640)Lactone derivatives acs.org
HydroquinoneTyrosinase2-Hydroxy-1,4-benzoquinone (via 4-hydroxy-1,2-benzoquinone) nih.gov
Substituted CatecholsK₃[Fe(CN)₆] in alkaline mediumo-Quinone and diene–dione (B5365651) adducts rsc.org

Reductive Transformations and Characterization of Reduced Species

The reduction of o-benzoquinones is a well-studied process that typically proceeds in a stepwise manner. The first stage of reduction involves a one-electron transfer to form a relatively stable semiquinone radical anion. researchgate.net This process is often reversible. Electrochemical studies, such as cyclic voltammetry, are instrumental in characterizing these reductive transformations. For a series of imine-based o-benzoquinones, the first reduction potential (E1/2red1) leading to the semiquinone anion was observed in the range of -0.38 to -0.32 V. researchgate.net

The second reduction step is often irreversible and leads to the formation of the corresponding catechol (1,2-dihydroxybenzene). researchgate.net The stability and further reactivity of the reduced species are influenced by factors such as the solvent, pH, and the presence of substituents on the quinone ring.

The semiquinone radical anions generated during the reduction can be characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. acs.orgljmu.ac.uk These radicals are key intermediates in many redox reactions involving quinones. ljmu.ac.uk

Table 2: Electrochemical Reduction Data for Related o-Benzoquinones
CompoundTechniqueFirst Reduction Potential (E1/2red1 vs. reference)Observed SpeciesReference
Imine-based o-benzoquinonesCyclic Voltammetry-0.38 to -0.32 Vo-Benzosemiquinone anion researchgate.net

Cycloaddition Reactions

The conjugated diene and dienophilic moieties within this compound make it a versatile participant in pericyclic reactions, particularly cycloadditions.

Role as a Dienophile in [4+2] Cycloadditions

In Diels-Alder reactions, o-benzoquinones typically act as dienophiles. rsc.org The presence of the electron-withdrawing carbonyl groups activates the carbon-carbon double bonds for reaction with a conjugated diene. For substituted o-benzoquinones, the cycloaddition preferentially occurs at the more electron-deficient double bond. rsc.org The hydroxy group in this compound would be expected to influence the regioselectivity of the addition. The presence of a hydroxyl group on the quinone ring generally diminishes the dienophilic character of the double bond to which it is attached. mdpi.com

Diels-Alder reactions of o-benzoquinones with acyclic dienes have been shown to yield adducts that can be labile and may aromatize to form 1,4-dihydronaphthalene (B28168) derivatives, which can then be further oxidized to naphthalenes. rsc.org

Potential for Participation as a Diene in Pericyclic Reactions

While o-benzoquinones predominantly react as dienophiles, their conjugated diene system offers the potential for them to act as the 4π component in a Diels-Alder reaction. However, this mode of reactivity is less common. ias.ac.in For this compound, the electronic nature of the molecule, with its electron-withdrawing carbonyl groups, generally favors its role as a dienophile in normal electron demand Diels-Alder reactions. In inverse electron-demand Diels-Alder reactions, where the diene has electron-withdrawing groups and the dienophile has electron-donating groups, the roles could potentially be reversed.

Radical-Mediated Transformations

The chemistry of this compound is also rich in radical-mediated processes. The formation of semiquinone radicals through one-electron reduction is a key step in its redox chemistry. acs.orgljmu.ac.uk These radicals can be detected and characterized by EPR spectroscopy, which provides information about their electronic structure and environment. ljmu.ac.uk

Hydroxyquinones can also be formed through the direct insertion of hydroxyl radicals into a quinone ring, a process that has been studied using pulse radiolysis. mdpi.com Furthermore, radical addition reactions to the quinone ring are known to occur. Depending on the nature of the radical, the reaction can proceed via either addition to the ring or electron transfer to the quinone.

The interaction of benzoquinone derivatives with thiols can proceed through a free radical chain mechanism, initiated by the addition of a thiyl radical to the quinone. nih.gov This highlights the propensity of quinones to engage in radical addition pathways.

Oligomerization and Polymerization Mechanisms

ortho-Quinones are known to be unstable and can undergo oligomerization or polymerization reactions. While specific mechanisms for this compound are not well-defined in the literature, related compounds offer insights into potential pathways.

One possible mechanism involves the formation of quinone methides. Some substituted o-quinones can isomerize to form these highly reactive intermediates, which can then rapidly add to nucleophiles or undergo dimerization and oligomerization. nih.gov The presence of a hydroxyl group on the ring of this compound may influence its propensity to form such intermediates.

Furthermore, the discovery of complex natural products, such as proanthocyanidins, that incorporate o-benzoquinone motifs into their polymeric structures, demonstrates that these quinones can act as building blocks for larger molecules. nih.gov This suggests that under appropriate conditions, this compound could be incorporated into oligomeric or polymeric structures. Another study has shown that p-benzoquinone can undergo oligomerization and polymerization on TiO₂ surfaces via reductive coupling, indicating a general tendency for quinones to form larger assemblies. acs.org

Ring-Opening and Degradative Cleavage Processes

Persistent attack by reactive oxygen species or enzymatic action can lead to the cleavage of the aromatic ring of this compound. This represents the ultimate degradation of the molecule into smaller, typically aliphatic, compounds.

Studies on the degradation of catechol by ozone have shown that ring cleavage can occur through the formation of an ozonide intermediate. This is followed by the formation of a hydroperoxide and subsequent cleavage to yield products such as cis,cis-muconic acid. researchgate.net It is plausible that a similar oxidative cleavage mechanism could occur for this compound when subjected to strong oxidizing conditions.

Microbial degradation is another important pathway for the breakdown of aromatic compounds. For example, certain strains of Streptomyces are capable of oxidatively cleaving the quinonic ring of naphthoquinones through what is believed to be a dioxygenase-mediated reaction. researchgate.net Fungal degradation pathways for related aromatic compounds also involve ring cleavage as a key step. acs.org

Theoretical studies using quantum mechanical/molecular mechanical (QM/MM) calculations on the enzymatic ring opening of hydroquinone (a related compound) suggest a mechanism involving the attack of a superoxo radical, leading to the cleavage of the ring. rsc.org Such computational approaches provide a framework for understanding the potential mechanisms of ring cleavage for this compound.

Environmental Chemistry and Transformation Pathways

Formation as a Transformation Product of Organic Contaminants

The presence of 3-Hydroxycyclohexa-3,5-diene-1,2-dione in the environment is predominantly a result of the chemical breakdown of more complex organic molecules, particularly phenolic compounds. These reactions can occur naturally in aquatic environments or be induced during engineered processes such as water disinfection.

Degradation of Phenolic Compounds in Aquatic Environments

Phenolic compounds, widespread pollutants originating from industrial effluents and natural sources, undergo degradation in water bodies through various biotic and abiotic pathways. A key intermediate in the oxidation of these compounds is catechol. The subsequent oxidation of catechol is a primary route to the formation of this compound. This transformation is often mediated by naturally occurring reactive oxygen species, such as hydroxyl radicals, which can be generated photochemically.

Byproduct Formation during Water Disinfection Processes

Water disinfection, a critical step in providing safe drinking water, can inadvertently lead to the formation of various disinfection byproducts (DBPs). When raw water sources contain phenolic compounds, disinfectants like chlorine can react with them to form a range of chlorinated and oxidized products. While the direct formation of this compound during chlorination is not as extensively documented as its formation via ozonation, the generation of hydroxylated benzoquinones has been observed. nih.gov The reaction of chlorine with phenolic compounds can proceed through pathways involving the formation of phenoxy radicals, which could potentially lead to hydroxylated ring structures. acs.org The initial products of phenol (B47542) chlorination are typically chlorinated phenols, but further oxidation can lead to ring cleavage or the formation of quinone-like structures. nih.govgfredlee.com

Research has shown that the chlorination of o- and p-hydroxyphenols can generate hydroxyl radicals, which in turn can lead to the formation of semiquinones and quinones. researchgate.net This suggests a potential indirect pathway for the formation of this compound during the chlorination of certain phenolic precursors.

Advanced Oxidation Process (AOP) Induced Formation

Advanced Oxidation Processes (AOPs) are a suite of water treatment technologies designed to degrade recalcitrant organic pollutants through the generation of highly reactive chemical species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). These processes are particularly effective in breaking down phenolic compounds and have been shown to be a significant source of this compound.

Photochemical and Photocatalytic Generation Mechanisms

Photochemical processes, driven by natural sunlight or artificial UV radiation, can initiate the degradation of phenolic compounds. In the presence of photosensitizers, energy from light can be transferred to oxygen molecules, creating singlet oxygen and other reactive oxygen species that can oxidize phenols.

Photocatalysis, often employing semiconductor materials like titanium dioxide (TiO₂), is a highly effective AOP. When a photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, which readily attack phenolic compounds, leading to the formation of intermediates like catechol and subsequently this compound.

Sulfate Radical (SO₄•⁻) and Hydroxyl Radical (•OH) Mediated Pathways

Both sulfate and hydroxyl radicals are powerful oxidizing agents that react rapidly with a wide range of organic compounds. The reaction of these radicals with phenolic compounds is a key pathway for the formation of this compound.

The oxidation of catechol by ozone and hydroxyl radicals at the air-water interface has been studied, revealing the production of 3-hydroxy-o-quinone. nih.gov The mechanism involves the initial formation of semiquinone radicals, which can then undergo further reactions, including the addition of hydroxyl radicals, to yield trihydroxybenzenes. These trihydroxybenzene intermediates can then be oxidized to form this compound. nih.gov

The following table summarizes the key reactive species and their role in the formation of this compound from phenolic precursors.

Reactive SpeciesPrecursor CompoundKey IntermediatesFormation of this compound
Hydroxyl Radical (•OH)Phenol, CatecholCatechol, Semiquinone radicals, TrihydroxybenzenesDirect oxidation of intermediates
Sulfate Radical (SO₄•⁻)Phenol, CatecholCatechol, Semiquinone radicalsSimilar pathway to hydroxyl radical oxidation
Ozone (O₃)CatecholSemiquinone radicals, TrihydroxybenzenesOxidation of intermediates

Fate and Transport Mechanisms in Environmental Matrices

The environmental fate of this compound is largely dictated by its chemical reactivity and its interaction with various environmental compartments, including water, soil, and sediment. As a polar and reactive molecule, its persistence in the environment is expected to be limited.

Hydroxylated benzoquinones are known to be reactive and can undergo further transformations, including polymerization. nih.gov This suggests that this compound may not persist for long periods in the environment but could contribute to the formation of more complex and stable humic-like substances.

The mobility of this compound in soil and aquatic systems will be influenced by its water solubility and its potential to sorb to organic matter and mineral surfaces. Given its hydroxyl and carbonyl functional groups, it is likely to be relatively water-soluble, which would facilitate its transport in aquatic environments. However, these same functional groups can also participate in hydrogen bonding and other interactions with soil and sediment components, which could retard its movement. The extent of its mobility will therefore depend on the specific characteristics of the environmental matrix, such as pH, organic matter content, and mineralogy.

Further research is needed to fully elucidate the specific abiotic and biotic degradation pathways of this compound and to quantify its transport parameters in different environmental settings.

Biochemical Context and Biomimetic Applications

Intermediacy in Natural Product Degradation Pathways

The structural framework of 3-Hydroxycyclohexa-3,5-diene-1,2-dione is intrinsically linked to the breakdown of a ubiquitous class of plant secondary metabolites known as flavonoids. These polyphenolic compounds are abundant in the human diet and are recognized for their diverse biological activities. The metabolic fate of flavonoids, particularly their degradation by microorganisms and enzymatic systems, often involves the formation of simpler phenolic and aromatic ring-fission products.

Scientific investigations into the microbial and enzymatic degradation of flavonoids, such as quercetin (B1663063), have pointed towards the formation of various intermediates. While direct, conclusive evidence specifically isolating and characterizing this compound as a definitive intermediate in all flavonoid degradation pathways remains an active area of research, its formation is chemically plausible and supported by the nature of the observed end-products.

The degradation of the catechol B-ring of many flavonoids, which is structurally reminiscent of a substituted cyclohexa-3,5-diene, is a key step in their catabolism. Enzymatic oxidation of the catechol moiety can lead to the formation of a highly reactive ortho-quinone. Subsequent hydroxylation and rearrangement reactions are hypothesized to yield intermediates such as this compound before the aromatic ring is cleaved. For instance, the oxidation of quercetin can produce ortho-quinones, which are prone to further reactions that could lead to the formation of this diene-dione structure. sci-hub.senih.gov

The table below summarizes the key reactive species and products involved in the proposed degradation pathways of flavonoids that may involve this compound.

Precursor Flavonoid (Example)Key Reactive SpeciesPotential IntermediateFinal Degradation Products (Examples)
QuercetinCatechol B-ringOrtho-quinonePhloroglucinol carboxylic acid, Protocatechuic acid
CatechinCatechol B-ringOrtho-quinonePhloroglucinol, Hydroxyvaleric acid

This table is based on established flavonoid degradation pathways and the hypothesized role of ortho-quinones.

The inherent reactivity and transient nature of this compound present significant analytical challenges for its direct detection and quantification within complex biological matrices such as plasma, urine, or microbial cultures. mdpi.com Its high electrophilicity makes it susceptible to rapid reactions with biological nucleophiles, including amino acid residues in proteins and glutathione, leading to the formation of adducts. nih.gov

Advanced analytical techniques are crucial for the tentative identification of such reactive intermediates. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for this purpose. nih.gov While direct detection of the free dione (B5365651) is difficult, the identification of its specific adducts or unique downstream degradation products can serve as indirect evidence of its formation. nih.gov Mass defect filtering and other sophisticated data analysis strategies may aid in distinguishing potential metabolites from the complex background of biological samples.

The table below outlines the primary analytical challenges and the advanced methodologies employed to overcome them.

Analytical ChallengeMethodological ApproachExpected Outcome
High reactivity and short half-lifeTrapping with nucleophilic reagents followed by LC-MS/MS analysisDetection of stable adducts, providing indirect evidence of the intermediate's presence.
Low concentrationSensitive mass spectrometry (e.g., Q-TOF, Orbitrap) with targeted fragmentationHigh-resolution mass data for confident identification of trace-level compounds.
Complex biological matrixAdvanced sample preparation (e.g., solid-phase extraction) and chromatographic separationReduction of matrix interference and improved signal-to-noise ratio.

Investigation of Enzyme Mimicry

The chemical structure of this compound, particularly its ortho-quinone moiety, has prompted investigations into its potential to mimic the catalytic activity of certain metalloenzymes, most notably superoxide (B77818) dismutase (SOD). SODs are a critical class of antioxidant enzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage. nih.gov

Low-molecular-weight compounds that can catalytically scavenge superoxide radicals are of significant interest in the development of therapeutic agents for diseases associated with oxidative stress. researchgate.net The redox-active nature of the ortho-quinone in this compound allows it to participate in electron transfer reactions with superoxide. The compound can be reduced by superoxide to a semiquinone radical, which can then be further reduced or can disproportionate. This catalytic cycle, in theory, allows a single molecule of the dione to neutralize multiple superoxide radicals. rsc.org

While extensive quantitative data on the specific SOD mimetic activity of this compound is not yet widely available in the literature, the known reactivity of ortho-quinones with superoxide provides a strong basis for this hypothesis. The efficiency of this mimetic activity would depend on factors such as the redox potential of the compound and the stability of the intermediate radical species. nih.gov

In biomimetic systems, this compound is proposed to modulate reactive oxygen species (ROS) primarily through a catalytic cycle involving the superoxide radical. The proposed mechanism involves two key steps:

Reduction: The ortho-quinone moiety of this compound is reduced by a superoxide radical, forming a semiquinone radical and molecular oxygen.

O₂⁻ + this compound → O₂ + Semiquinone radical

Re-oxidation/Dismutation: The semiquinone radical can then react with another superoxide radical and a proton source to regenerate the original dione and produce hydrogen peroxide.

O₂⁻ + Semiquinone radical + 2H⁺ → this compound + H₂O₂

The table below details the proposed steps in the catalytic cycle of this compound as a SOD mimic.

StepReactantsProductsRedox Change of the Mimic
1Superoxide radical, this compoundMolecular oxygen, Semiquinone radicalReduction
2Superoxide radical, Semiquinone radical, ProtonsThis compound, Hydrogen peroxideOxidation

Further research is required to fully elucidate the kinetics and efficiency of this biomimetic activity and to explore its potential applications in therapeutic contexts.

Q & A

Q. What are the established synthetic routes for 3-hydroxycyclohexa-3,5-diene-1,2-dione, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves functionalization of the cyclohexa-3,5-diene-1,2-dione core. Key approaches include:

  • Oxidative hydroxylation : Use of catalytic hydroxylation agents (e.g., Fe²⁺/H₂O₂ systems) to introduce the 3-hydroxy group. Reaction pH and temperature critically affect regioselectivity .
  • Biocatalytic methods : Enzymatic synthesis using dioxygenases or epoxide hydrolases for stereocontrol, as demonstrated in cyclohexadiene-diol derivatives .
  • Natural product isolation : Column chromatography (silica gel, Sephadex LH-20) and HPLC purification from plant extracts, as seen in structurally related cyclohexanediones .
    Optimization Tips : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and characterize intermediates via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Q. How can researchers characterize the stereochemistry and electronic properties of this compound?

Methodological Answer:

  • Stereochemical analysis : Use NMR (¹H-¹H COSY, NOESY) to resolve stereocenters. For example, the (3R,4S,5R) configuration in related trihydroxy derivatives was confirmed via coupling constants and nuclear Overhauser effects .
  • Electronic properties : UV-Vis spectroscopy (λmax ~250–300 nm for quinoid systems) and cyclic voltammetry (redox potentials for o-quinone moieties) provide insights into electron-deficient behavior .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict bond lengths and charge distribution, correlating with experimental X-ray crystallography data .

Advanced Research Questions

Q. What experimental strategies mitigate instability issues during handling and storage of this compound?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Derivatives like tetrachloro-o-benzoquinone analogs show enhanced stability at 0–6°C .
  • Reactivity control : Avoid strong acids/bases and oxidative environments. Use gloveboxes for air-sensitive reactions, as the parent o-quinone is prone to dimerization .
  • In situ generation : Prepare the compound immediately before use via precursor activation (e.g., acid-catalyzed deprotection of hydroxy-protected analogs) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Mechanistic studies : Use PPAR-γ luciferase reporter assays and siRNA knockdowns to confirm target engagement, as demonstrated for hypoglycemic cyclohexanediones .
  • Metabolite profiling : LC-HRMS identifies degradation products (e.g., 4,4'-bis(cyclohexadienedione)) that may contribute to off-target effects .
  • Dose-response validation : Conduct in vivo studies (e.g., db/db mice) with strict pharmacokinetic monitoring to differentiate efficacy from toxicity .

Q. What advanced analytical techniques are recommended for quantifying trace degradation products of this compound in environmental samples?

Methodological Answer:

  • HRMS/MS : Orbitrap or Q-TOF systems with collision-induced dissociation (CID) differentiate isobaric degradation products (e.g., m/z 160.0372 for [M–H]⁻) .
  • Solid-state IR-LD spectroscopy : Resolves conformational isomers in nematic liquid crystal suspensions, critical for assigning vibrational bands in complex matrices .
  • SPE-LC/MS/MS : Solid-phase extraction (C18 cartridges) coupled with MRM transitions enhances sensitivity in aqueous environmental samples .

Q. How do stereochemical variations in this compound derivatives impact their reactivity and biological activity?

Methodological Answer:

  • Stereoselective synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) yield enantiopure intermediates for comparative studies .
  • Activity assays : Test enantiomers in cell-based models (e.g., adipocyte differentiation assays) to correlate stereochemistry with PPAR-γ activation efficacy .
  • Computational docking : Molecular dynamics simulations (AutoDock Vina) predict binding affinities to targets like PPAR-γ, highlighting stereospecific interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability data for this compound across studies?

Methodological Answer:

  • Controlled replication : Reproduce experiments under standardized conditions (pH 7.4 buffer, 25°C) to isolate environmental variables .
  • Advanced characterization : Use XPS or EPR spectroscopy to detect trace radicals or metal impurities influencing decomposition rates .
  • Inter-laboratory validation : Collaborate with multiple labs using identical batches to assess reproducibility, as done for o-quinone derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.